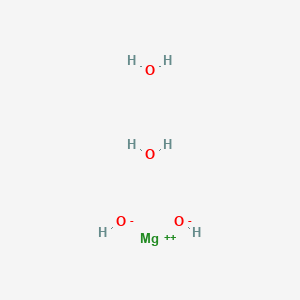

Magnesium;dihydroxide;dihydrate

Description

Significance and Evolving Research Trajectories of Magnesium Dihydroxide

Magnesium dihydroxide, with the chemical formula Mg(OH)₂, is an inorganic compound that occurs naturally as the mineral brucite. wikipedia.org It is a white solid with low solubility in water. wikipedia.org While traditionally known for its use as an antacid and laxative, its applications have expanded significantly. wikipedia.orgmit.edu Contemporary research is increasingly focused on its role as a flame retardant, a smoke suppressant, and in environmental applications such as wastewater treatment. wikipedia.org

The flame-retardant properties of magnesium dihydroxide are attributed to its endothermic decomposition at high temperatures. wikipedia.org When heated, it breaks down into magnesium oxide (MgO) and water, a process that absorbs heat and releases water vapor, which in turn dilutes flammable gases. wikipedia.org This has led to its use in materials like cable insulation, roofing, and plastics to enhance their fire resistance. wikipedia.org

In the realm of environmental science, magnesium dihydroxide is utilized for neutralizing acidic wastewater and removing heavy metals. Its ability to regulate pH levels with less sludge production compared to other agents makes it a more sustainable option for wastewater treatment. Furthermore, research is exploring its potential in agricultural applications as a component in fertilizers. The growing demand for environmentally friendly and safe materials has propelled magnesium dihydroxide into the spotlight, with its global market size expected to see significant growth. coherentmarketinsights.com

The evolution of nanotechnology has also opened new avenues for magnesium dihydroxide research. nih.govnih.gov Magnesium hydroxide (B78521) nanoparticles are being investigated for their antimicrobial properties, with studies showing their effectiveness against bacteria like E. coli. nih.govnih.gov This has potential applications in medicinal and hygiene products. nih.gov

Historical Perspectives on Magnesium Dihydroxide Investigation

The history of magnesium dihydroxide is linked to the broader history of magnesia and its derivatives, which were initially discovered by ancient alchemists. garrisonminerals.com The mineral form of magnesium hydroxide, brucite, was first identified in 1824. garrisonminerals.comgeeksforgeeks.org A significant milestone in its application was the patenting of "milk of magnesia," a suspension of magnesium hydroxide in water, in 1873, two years after the death of its inventor, Charles Henry Phillips. wikipedia.org This product, first termed in 1872, was formulated for medicinal purposes. wikipedia.org

Industrially, the production of magnesium hydroxide from seawater began in the 19th century in France. garrisonminerals.com This method involves precipitating the compound from seawater or brine using lime (calcium oxide). garrisonminerals.com Today, a significant portion of the global supply of synthetic magnesium hydroxide is produced this way. garrisonminerals.com Another method for obtaining magnesium hydroxide is through the hydration of magnesium oxide. garrisonminerals.com

Current Landscape of Academic Inquiry into Magnesium Dihydroxide Systems

The current academic inquiry into magnesium dihydroxide systems is diverse and spans multiple disciplines. A major area of research is focused on optimizing its synthesis and properties for specific applications. researchgate.netresearchgate.net Researchers are investigating various synthesis methods, such as direct precipitation and hydrothermal techniques, to control particle size, morphology, and purity. researchgate.netacs.orgmdpi.com For instance, studies have shown that factors like feeding mode, reaction temperature, and the use of additives can significantly impact the final product's characteristics. researchgate.net

In materials science, a key focus is on enhancing the performance of magnesium hydroxide as a flame retardant. wikipedia.orgmdpi.com This includes surface modification to improve its compatibility with polymer matrices. mdpi.comgoogle.com The thermal decomposition of magnesium hydroxide is a critical area of study, with research aiming to understand and potentially lower the decomposition temperature to broaden its applicability in various polymers. acs.orgresearchgate.netacs.org

The use of magnesium hydroxide in environmental applications continues to be a vibrant area of research. taylorandfrancis.com Studies are exploring its effectiveness in removing a wide range of pollutants from wastewater and its role in reducing industrial emissions by neutralizing acidic gases.

Furthermore, the investigation of magnesium hydroxide at the nanoscale is a rapidly advancing frontier. nih.govnih.gov Research into magnesium hydroxide nanoparticles includes exploring their synthesis, characterization, and novel applications, particularly in the biomedical field for their antibacterial properties. nih.govnih.gov Computational modeling is also being employed to better understand and predict the precipitation and kinetics of magnesium hydroxide formation. acs.org

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | magnesium;dihydroxide;dihydrate nih.gov |

| Molecular Formula | H₆MgO₄ nih.gov |

| Molecular Weight | 94.35 g/mol nih.gov |

| CAS Number | 65860-58-4 nih.gov |

| Crystal System | Hexagonal meixi-mgo.com |

| Space Group | P3m1 meixi-mgo.com |

| Decomposition Temperature | 332 °C (630 °F) wikipedia.org |

| Solubility in Water | Low wikipedia.org |

Properties

CAS No. |

65860-58-4 |

|---|---|

Molecular Formula |

H6MgO4 |

Molecular Weight |

94.35 g/mol |

IUPAC Name |

magnesium;dihydroxide;dihydrate |

InChI |

InChI=1S/Mg.4H2O/h;4*1H2/q+2;;;;/p-2 |

InChI Key |

DTGRQRFFKHYRJG-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[OH-].[OH-].[Mg+2] |

Origin of Product |

United States |

Crystallographic and Structural Characterization of Magnesium Dihydroxide

Analysis of Magnesium Dihydroxide Crystal Structure

The defining characteristic of magnesium dihydroxide is its distinct crystal structure, which dictates many of its physical and chemical properties.

Brucite-Type Hexagonal Crystal System and Layered Arrangements

Magnesium dihydroxide crystallizes in the trigonal crystal system, which is part of the larger hexagonal crystal family. wikipedia.orggeologyscience.com It possesses a layered structure analogous to that of cadmium iodide (CdI₂). wikipedia.org This structure, commonly referred to as the brucite-type structure, consists of stacked sheets of magnesium hydroxide (B78521). galleries.com These sheets are composed of layers of magnesium ions (Mg²⁺) and hydroxide ions (OH⁻) arranged in a hexagonal pattern. The layers are held together by weak residual bonds, specifically van der Waals forces, as the neutral charge of the sheets means there are no ions between them to act as a "glue". galleries.com This layered arrangement is a key factor in the material's properties, including its perfect basal cleavage. galleries.com The growth of hexagonal sheet magnesium dihydroxide is influenced by anisotropic growth, where the (001) plane, having the lowest surface energy, grows slowly, while faster growth occurs in the (100) and (110) plane directions, leading to the characteristic hexagonal sheet morphology. meixi-mgo.com

Octahedral Coordination of Magnesium(II) with Hydroxide Ligands (Mg(OH)₆)

Within the layers of the brucite structure, each magnesium(II) ion is octahedrally coordinated by six hydroxide (OH⁻) ligands, forming Mg(OH)₆ octahedra. galleries.com This means that each magnesium ion is at the center of an octahedron with hydroxide ions at the six vertices. galleries.com Each hydroxide ion, in turn, is bonded to three magnesium ions. galleries.com This arrangement results in a neutral sheet because the +2 charge of the magnesium ion is effectively distributed among the six surrounding hydroxide ions, and the -1 charge of each hydroxide is distributed among three magnesium ions, leading to a cancellation of charges within the layer. galleries.com While magnesium typically prefers an octahedral coordination number of 6, especially with ligands like water, studies have shown that the presence of one hydroxide ligand can trigger a change to a trigonal bipyramidal geometry, and two hydroxide ligands can lead to a tetrahedral coordination geometry. nih.govstackexchange.com However, in the solid-state structure of brucite, the octahedral coordination is consistently observed. galleries.com

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

A variety of sophisticated analytical techniques are employed to investigate the crystal structure, morphology, and microstructure of magnesium dihydroxide.

X-ray Diffraction (XRD) for Crystallite Size and Phase Identification

X-ray diffraction (XRD) is a fundamental and powerful technique for characterizing the crystalline nature of magnesium dihydroxide. tubitak.gov.tr XRD patterns provide definitive identification of the brucite phase of Mg(OH)₂, with characteristic peaks appearing at specific 2-theta angles. rsc.orgresearchgate.net For instance, prominent peaks for the brucite structure are typically observed at approximately 18.4°, 38.0°, and 50.7°. rsc.org The sharpness and breadth of the XRD peaks can provide information about the crystallinity and crystallite size of the material. researchgate.net Broadening of the peaks is indicative of smaller crystallite sizes, a finding that can be confirmed with other techniques like transmission electron microscopy. researchgate.net The Scherrer equation is often used to calculate the crystallite size from the peak broadening in XRD patterns. nih.gov Furthermore, XRD is instrumental in monitoring phase changes, such as the transition from magnesium oxide (periclase) to magnesium dihydroxide (brucite) during hydration reactions. rsc.orgresearchgate.net The relative intensities of different diffraction peaks, such as the I₀₀₁/I₁₀₁ ratio, can be used to understand the dominant growth plane of the crystals. nih.gov

Electron Microscopy (SEM, TEM, HREM) for Microstructure and Morphology

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HREM), are indispensable for visualizing the microstructure and morphology of magnesium dihydroxide particles. royalsocietypublishing.orgroyalsocietypublishing.orgdeepdyve.com SEM provides detailed images of the surface morphology, revealing the shape and size of the particles, which are often hexagonal plates or agglomerates of smaller particles. mdpi.comresearchgate.net For example, SEM analysis has shown that synthesis procedures can influence particle morphology, leading to plate-like structures or globular particles. mdpi.com

TEM and HREM offer higher magnification and resolution, allowing for the examination of the internal structure and crystallographic details of the nanoparticles. researchgate.net These techniques can be used to observe the layered structure directly and to identify individual crystallites within larger agglomerates. royalsocietypublishing.org Electron diffraction, often performed in conjunction with TEM, provides crystallographic information from very small areas of the sample, complementing the bulk information obtained from XRD. royalsocietypublishing.orgroyalsocietypublishing.org Studies using electron microscopy have been crucial in understanding the morphological changes that occur during processes like the thermal decomposition of magnesium hydroxide to magnesium oxide. royalsocietypublishing.orgroyalsocietypublishing.org

Data Tables

Table 1: Crystallographic Data for Brucite (Magnesium Dihydroxide)

| Parameter | Value | Reference |

| Crystal System | Trigonal (Hexagonal family) | wikipedia.orggeologyscience.com |

| Space Group | P3m1 | wikipedia.org |

| Unit Cell Parameter (a) | 3.142(1) Å | wikipedia.org |

| Unit Cell Parameter (c) | 4.766(2) Å | wikipedia.org |

| Formula Units per Unit Cell (Z) | 1 | wikipedia.org |

**Table 2: Key XRD Diffraction Peaks for Brucite (Mg(OH)₂) **

| (hkl) Plane | Approximate 2θ Angle (°) (Cu Kα) | Reference |

| (001) | 18.4 | rsc.org |

| (101) | 38.0 | researchgate.net |

| (102) | 50.7 | rsc.org |

| (110) | 58.8 | rsc.org |

Table 3: Morphological Characteristics Observed by Electron Microscopy

| Microscopy Technique | Observed Features | Reference |

| SEM | Hexagonal plates, plate-like morphology, globular particles, agglomerates | mdpi.comresearchgate.net |

| TEM/HREM | Layered structure, individual crystallites, maze of cracks during decomposition | royalsocietypublishing.orgresearchgate.net |

Vibrational Spectroscopy (Raman, FTIR) for Molecular and Lattice Dynamics

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, serves as a powerful tool for probing the molecular and lattice dynamics of magnesium dihydroxide. These methods provide insights into the vibrational modes of the hydroxyl (OH) groups and the magnesium-oxygen (Mg-O) lattice.

The FTIR spectrum of magnesium dihydroxide is characterized by a sharp absorption band around 3700 cm⁻¹, which is attributed to the stretching vibration of the surface OH groups. rsc.org This technique can also distinguish between bulk and surface hydroxyl groups, offering a nuanced view of the material's structure. rsc.orgacs.org Studies have shown that the addition of certain compounds, like lithium chloride (LiCl) and lithium hydroxide (LiOH), can influence the dehydration process of Mg(OH)₂, a phenomenon that can be monitored through changes in the FTIR spectra. acs.org Specifically, LiOH appears to primarily affect the surface dehydration, while LiCl influences the bulk dehydration of Mg(OH)₂. rsc.org

Raman spectroscopy complements FTIR by providing information on different vibrational modes. A very strong emission band at 1056 cm⁻¹ in the Raman spectrum can distinguish magnesium oxide (MgO) from magnesium hydroxide. nih.gov This non-destructive technique is particularly useful for the quantitative evaluation of magnesium hydroxide coatings on various materials, such as textiles. nih.gov The Raman spectrum of Mg(OH)₂ coated fabrics can be analyzed to determine the concentration of the coating. nih.gov

The table below summarizes key vibrational bands observed for magnesium dihydroxide.

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | ~3700 | Surface OH stretching | rsc.org |

| Raman | 1056 | Distinguishing band from MgO | nih.gov |

This table presents characteristic vibrational frequencies for Magnesium Dihydroxide.

Solid-State Nuclear Magnetic Resonance (NMR) for Hydrated Magnesium Systems

Solid-state nuclear magnetic resonance (NMR) spectroscopy is an invaluable technique for characterizing the local environment of atoms in materials like magnesium dihydroxide, especially in its hydrated forms. ¹H MAS NMR, in particular, is sensitive to the proton environments within the structure.

The ¹H MAS NMR spectrum of brucite, the mineral form of Mg(OH)₂, shows a distinct chemical shift that helps in its identification. nih.gov Computational studies using density functional theory (DFT) have been combined with experimental NMR to predict chemical shifts for various magnesium hydroxide and hydrate (B1144303) phases. nih.govosti.gov These studies predict that the ¹H chemical shifts for magnesium hydroxides fall within a narrow range of approximately 0.0 to +0.8 ppm. nih.gov In contrast, the water protons in magnesium chloride hydrates typically resonate between +4.0 and +5.0 ppm. nih.gov

¹H MAS NMR can also reveal the presence of different water environments, such as hydration water (resonances between +3.0 and +4.8 ppm) and hydrogen-bonded hydroxyl or water molecules (resonances between +6.0 and +7.0 ppm). acs.org The chemical shift is influenced by factors like the strength of local hydrogen bonding. acs.org Furthermore, ²⁵Mg solid-state NMR, although challenged by sensitivity issues, provides direct information about the magnesium centers. rsc.org The chemical shift range for magnesium in diamagnetic compounds can be extensive, approaching 200 ppm. rsc.org

The following table presents predicted ¹H NMR chemical shifts for various magnesium-containing species.

| Compound Type | Predicted ¹H Chemical Shift (ppm) | Reference |

| Magnesium Hydroxides | 0.0 to +0.8 | nih.gov |

| Magnesium Chloride Hydrates | +4.0 to +5.0 | nih.gov |

| Magnesium Perchlorates | ~+3 | nih.gov |

This table showcases predicted proton chemical shifts for different hydrated magnesium compounds.

Interfacial Water Structures on Magnesium Dihydroxide Surfaces

The interaction of water with magnesium dihydroxide surfaces is crucial for understanding its behavior in aqueous environments. Molecular dynamics (MD) simulations have been instrumental in elucidating the distribution, orientation, and dynamics of water molecules at these interfaces.

Molecular Dynamics Simulations of Water Distribution and Dipole Orientations

Molecular dynamics simulations have revealed that the Mg(OH)₂ substrate significantly influences the density profile and dipole orientations of interfacial water molecules. acs.orgresearchgate.net Despite this influence, specific adsorption sites for water on the Mg(OH)₂ surface are not observed. acs.orgresearchgate.net The substrate has a modest effect on the dynamic properties of interfacial water, such as residence time and self-diffusion coefficient, which is in contrast to many other hydrophilic materials. acs.orgresearchgate.net

Investigation of Hydrogen Bonding at Magnesium Dihydroxide Interfaces

A key finding from molecular dynamics simulations is that the interaction of water molecules with the Mg(OH)₂ substrate does not disrupt the hydrogen bonds between the interfacial water molecules themselves. acs.orgresearchgate.net The hydrogen bonding within the water layers remains largely intact. Studies on the high-pressure behavior of Mg(OH)₂ show that hydrogen bonding becomes more pronounced in certain phases, leading to a significant redshift in the O-H stretch frequencies. researchgate.net The electronic configuration of magnesium hydride (MgH₂), a related compound, involves a complex ionic-covalent network that creates substantial energy barriers for hydrogen release. nih.govspring8.or.jp

Adsorption Mechanisms on Specific Crystallographic Planes (e.g., (001), (101))

The adsorption of water and other molecules is dependent on the specific crystallographic plane of magnesium dihydroxide. The (001) and (101) planes are the primary exposed crystal faces. nih.gov The relative intensity of the diffraction peaks corresponding to these planes can change with synthesis conditions, indicating a shift in the dominant exposed plane. nih.gov For instance, hydrothermal synthesis conditions can be adjusted to favor the (001) plane, which can reduce surface polarity and secondary aggregation. nih.gov

Molecular dynamics simulations have been used to compare the interfacial water structure at different crystallographic surfaces, including the (001), (101), (102), and (110) planes. researchgate.net These studies indicate that the (101) and (001) surfaces have the greatest and least effect on the interfacial water structure, respectively. researchgate.net First-principles calculations on the adsorption of water on the MgO (100) plane, a precursor to Mg(OH)₂, show that monomolecular water adsorption is unstable and physical in nature. mdpi.com However, when the coverage of water molecules increases, dissociation can occur. mdpi.com

Synthetic Methodologies for Magnesium Dihydroxide Materials

Controlled Precipitation in Aqueous Media

Controlled precipitation is a widely used method for synthesizing magnesium dihydroxide due to its relative simplicity and cost-effectiveness. acs.org This "bottom-up" approach involves the reaction of a soluble magnesium salt with an alkaline precipitant in an aqueous solution. The characteristics of the resulting Mg(OH)₂ particles are highly dependent on the reaction conditions.

The choice of magnesium precursor and alkaline precipitant significantly dictates the morphology and size of the synthesized magnesium dihydroxide particles. Commonly used magnesium precursors include inorganic salts such as magnesium chloride (MgCl₂), magnesium sulfate (B86663) (MgSO₄), and magnesium nitrate (B79036) (Mg(NO₃)₂). researchgate.net The precipitating agent is typically a strong base like sodium hydroxide (B78521) (NaOH) or a weaker base such as ammonium (B1175870) hydroxide (NH₄OH). researchgate.net

Research shows that the combination of these reactants directly influences the crystal habit. For instance, using NaOH as the precipitant with a magnesium chloride precursor at 60°C tends to produce globular, cauliflower-like particles approximately 300 nm in size. nih.govacs.org In contrast, substituting NaOH with NH₄OH under similar conditions results in the formation of platelet-shaped crystals with a size of about 360 nm. nih.govacs.org The high supersaturation level created by a strong base like NaOH leads to a very fast nucleation process, which can generate small, ill-defined nuclei. The use of MgCl₂ and NaOH is a common pairing in various precipitation setups, including single-feed, double-feed, and continuous flow reactors. nih.govacs.orgresearchgate.net

The selection of the magnesium source itself is also critical. Studies comparing different precursors, such as MgCl₂, MgSO₄, and Mg(NO₃)₂, have demonstrated variations in the resulting particle shapes, which can range from flower-like to flake-type morphologies. researchgate.net

| Magnesium Precursor | Alkaline Precipitant | Reaction Temperature | Resulting Morphology | Reference |

|---|---|---|---|---|

| MgCl₂ | NaOH | 60 °C | Globular, cauliflower-like particles (~300 nm) | nih.govacs.org |

| MgCl₂ | NH₄OH | 60 °C | Platelet-shaped crystals (~360 nm) | nih.govacs.org |

| MgCl₂ | NaOH | 70 °C | Particles synthesized in T-type microchannel reactor | nih.govacs.org |

| MgSO₄ | NaOH | Room Temperature | Nano-sheets (in microwave reactor with CTAB) | sciepub.comsciepub.com |

| Mg(NO₃)₂ | NH₃·H₂O | 453 K (180 °C) | Lamellar, Diameter: 100–200 nm | rsc.org |

The counter-ions from the magnesium salt precursor (e.g., Cl⁻, NO₃⁻, or SO₄²⁻) play a crucial role in the precipitation process. nih.govacs.org These ions can influence the kinetics of nucleation and crystal growth, thereby affecting the final particle morphology.

Studies have been conducted to systematically explore the influence of these counter-ions by keeping other parameters, like the base precipitant (ammonia) and temperature, constant. The interaction of these ions at the crystal-solution interface can alter growth rates along different crystallographic axes. For example, when using NH₄OH as the precipitant, different magnesium salts resulted in distinct morphologies. The use of MgCl₂ led to de-agglomerated, nearly circular platelets. The specific effects are a result of complex interactions involving ionic strength and the potential for the ions to adsorb onto the surfaces of the growing crystals, which can either promote or inhibit growth on specific crystal faces.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing well-defined crystalline nanomaterials. These processes are carried out in a sealed vessel, such as an autoclave, where a solvent is heated above its boiling point to generate high pressure. nih.gov This environment facilitates the dissolution and recrystallization of precursors, leading to high-purity, crystalline products. acs.org While the hydrothermal method uses water as the solvent, the solvothermal method employs a non-aqueous solvent. rsc.orgnih.gov

Hydrothermal synthesis can be performed in either batch or continuous flow mode, with each offering distinct advantages.

Batch Hydrothermal Processing is the more traditional approach, where reactants are sealed in an autoclave and heated for a prolonged period, often ranging from 6 to 24 hours or more. rsc.orgnih.gov This method allows for precise control over temperature and pressure during the synthesis. Researchers have used batch processes to produce various morphologies, including hexagonal nanoflakes and other nanoparticles, by carefully controlling parameters like precursor type, surfactants, and reaction time. nih.govcopernicus.org

Continuous Flow Hydrothermal Synthesis (CHFS) represents a significant advancement, enabling the rapid and scalable production of nanomaterials. nano2d.co.uk In a CHFS system, a stream of supercritical water (heated above 374 °C and 22.1 MPa) is mixed with a continuous stream of the metal salt precursor. nano2d.co.uk This process leads to extremely rapid heating, hydrolysis, and nucleation, allowing for the synthesis of nanoparticles in seconds rather than hours. nano2d.co.ukucl.ac.uk The CHFS process offers excellent control over particle size, composition, and morphology by manipulating process parameters like temperature, pressure, and flow rates. nano2d.co.uk

Microwave-assisted synthesis is an energy-efficient and rapid alternative to conventional heating for producing magnesium dihydroxide. rsc.org The use of microwave irradiation can dramatically shorten reaction times from hours to minutes. rsc.org This rapid heating is more uniform and can lead to products with different characteristics compared to those from conventional methods.

Researchers have successfully fabricated nanostructured magnesium dihydroxide using microwave-assisted techniques with various magnesium sources, including magnesium chloride and magnesium acetate. researchgate.net For example, magnesium sulfate has been used as a precursor with NaOH in a microwave reactor to produce Mg(OH)₂ nanosheets. sciepub.comsciepub.com In one study, the resulting material, after heat treatment to remove the dispersant, consisted of highly porous sheets made of particles smaller than 5 nm with a high surface area. sciepub.com This method is noted for being simpler and much faster than conventional hydrothermal routes. researchgate.net

In solvothermal synthesis, the choice of solvent is a critical parameter that can dramatically influence the morphology of the final Mg(OH)₂ product. rsc.org Solvents such as ethylene (B1197577) glycol (en), 1,6-diaminohexane, and pyridine (B92270) have been studied. rsc.org Ethylenediamine (B42938), in particular, has been shown to act as a bidentate ligand and a "soft template," facilitating the formation of one-dimensional nanostructures like nanotubes and nanorods. rsc.org The mechanism involves the solvent coordinating with magnesium ions, which controls the growth direction of the crystals.

Temperature is another crucial factor. In solvothermal processes, increasing the reaction temperature can alter the stability of the metal-solvent complex, influencing the final morphology. rsc.org For instance, the synthesis of Mg(OH)₂ nanotubes using Mg₁₀(OH)₁₈Cl₂·5H₂O as a precursor in ethylenediamine was successful under mild temperature conditions. Similarly, in aqueous hydrothermal synthesis, temperature affects both the dissolution of precursors and the growth of Mg(OH)₂ nuclei. rsc.orgnih.gov Different temperature and time regimes in hydrothermal treatments can be used to control the growth of crystal nuclei and their final size and shape. rsc.org

| Synthesis Method | Solvent/Template | Temperature | Time | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Solvothermal | Ethylenediamine (en) | Not specified | Not specified | Rod-like nanoparticles | rsc.org |

| Solvothermal | Ethylenediamine (en) | Low temperature | Not specified | Nanotubes (80-150 nm outer diameter) | |

| Hydrothermal | Water (with CTAB surfactant) | 180 °C | 18 h | Nanoparticles with plate, flake, spherical, and disc shapes | nih.gov |

| Hydrothermal | Water | 453 K (180 °C) | 20 h | Lamellar nanoplates | rsc.org |

| Microwave-Assisted | Water (with CTAB dispersant) | Heat treatment at 300 °C post-synthesis | 10-15 min | Porous nano-sheets (<5 nm particles) | sciepub.com |

Synthesis of Nanostructured Magnesium Dihydroxide

The ability to synthesize nanostructured magnesium dihydroxide with predefined shapes is critical, as the morphology directly influences the material's properties and performance in various applications.

Tailoring Nanocrystal Morphology (Rods, Needles, Hollow Tubes, Platelets, Flakes)

A variety of nanostructured morphologies of magnesium dihydroxide have been achieved through the careful control of synthesis conditions. rsc.orgresearchgate.net Hydrothermal and solvothermal methods are particularly dominant in producing a range of shapes by modifying parameters such as the precursor, solvent, temperature, and the use of templating agents. rsc.orgresearchgate.net

Rods and Needles: Nanorods and needle-like structures have been synthesized using solvothermal treatment with ethylenediamine as a templating agent. rsc.org Hydrothermal methods in the presence of the surfactant CTAB have also yielded uniform nanorods with lengths up to 300 nm. rsc.org

Hollow Tubes: By varying the aqueous solvent composition and reaction conditions in hydrothermal synthesis, it is possible to create hollow tubular nanostructures. rsc.org For instance, using magnesium powder in an aqueous ammonia (B1221849) solution under specific hydrothermal conditions can result in the formation of nanotubes.

Platelets and Flakes: The inherent layered crystal structure of magnesium dihydroxide favors the formation of platelet-shaped crystals. Hydrothermal synthesis using magnesium nitrate in the presence of PEG 20000 produces well-dispersed hexagonal nanoflakes with a thickness of about 10 nm. rsc.org Similarly, electrochemical deposition often results in the formation of thin nanoplates. rsc.org Using magnesium chloride with surfactants like gelatin or oleic acid in a hydrothermal process can also produce flake-like morphologies. nih.gov

The selection of the magnesium precursor (e.g., Mg metal, MgCl₂, MgSO₄) and the alkaline environment (e.g., aqueous ammonia, NaOH, ethylenediamine) are critical factors in determining the final nanocrystal morphology. rsc.org

| Morphology | Synthesis Method | Key Parameters / Additives | Reference(s) |

| Rods | Solvothermal / Hydrothermal | Ethylenediamine, CTAB, Poly(ethylene-co-acrylic acid) | rsc.org |

| Needles | Hydrothermal | Mg(NO₃)₂ precursor, Ethylenediamine solvent | rsc.org |

| Hollow Tubes | Hydrothermal | Mg powder precursor, Aqueous NH₃ solvent | rsc.org |

| Platelets/Flakes | Hydrothermal / Electrochemical / Precipitation | PEG 20000, Gelatin, Oleic Acid, High current density | rsc.orgnih.govresearchgate.net |

Control of Particle Size Distribution and Uniformity

Precise control over the particle size distribution and uniformity of magnesium dihydroxide is essential for its effective application. google.com Various synthetic methods have been developed to achieve this, with reaction conditions playing a pivotal role.

Hydrothermal and solvothermal methods are widely explored for tailoring crystal growth and achieving specific morphologies and sizes. rsc.org Key parameters that can be adjusted include the choice of magnesium precursor, solvent, and temperature. rsc.org For instance, in a microemulsion method using cetyltrimethyl ammonium bromide, cyclohexane, isopropanol (B130326), and water, the particle size can be controlled by varying the water-to-surfactant ratio (R value) and the amount of isopropanol. researchgate.net The concentration of magnesium ions and the molar ratio of magnesium to hydroxide ions also allow for fine-tuning of the particle size by influencing the solution's supersaturation within the microemulsion's water droplets. researchgate.net Research has shown that the dosage of isopropanol has a significant impact, enabling control of the particle size between 53.66 and 110.06 nm. researchgate.net

The mixing process during precipitation from highly concentrated solutions also significantly affects particle size. unipa.it Using T-shaped mixers to control the homogenization of reactants has been investigated to understand its influence on the resulting magnesium dihydroxide particles. engrxiv.org Studies have shown that higher reactant flow rates in narrow channel mixers can lead to the production of smaller particles. unipa.it In a spinning disk reactor, increasing the rotation speed was found to decrease the number mean size of particles, while increasing the reactant flow rate led to an increase in particle size. researchgate.net

The use of ultrasound has also been explored as a method to influence particle size. The power of ultrasound irradiation can affect the crystallite and nanoflake size of magnesium dihydroxide. researchgate.net

Below is a data table summarizing the effect of different synthesis parameters on the particle size of magnesium dihydroxide, based on findings from various studies.

| Synthesis Method | Parameter Varied | Effect on Particle Size | Resulting Particle Size Range | Reference |

|---|---|---|---|---|

| Microemulsion | Isopropanol dosage | Significant influence | 53.66 - 110.06 nm | researchgate.net |

| Microemulsion | R value ([water]/[surfactant]) | Control by varying "water droplet" size | Not specified | researchgate.net |

| Microemulsion | Mg²⁺ concentration and Mg²⁺/OH⁻ ratio | Fine-tuning by varying solution supersaturation | Not specified | researchgate.net |

| Precipitation with T-shaped mixers | Reactant flow rate | Higher flow rates lead to smaller particles | 5 µm - 30 µm (volume-average) | unipa.it |

| Spinning Disk Reactor | Rotation speed | Increased speed from 400 to 2000 rpm decreased number mean size | 80.2 nm to 62.7 nm | researchgate.net |

| Spinning Disk Reactor | Reactant flow rate | Increased flow rate increased particle size | Not specified | researchgate.net |

| Ultrasonic Method | Ultrasound irradiation power | Increased power from 100 to 350 W increased crystallite and nanoflake size | 80, 105, and 140 nm (nanoflakes) | researchgate.net |

Utilization of Surface Modifiers and Templates in Nanostructure Formation

The formation of specific nanostructures of magnesium dihydroxide, such as rods, needles, and platelets, can be achieved through the use of surface modifiers and templates during synthesis. rsc.org These agents play a crucial role in directing the growth of the crystals. rsc.org

Surface modifiers are chemical substances that alter the surface properties of the particles, often to improve their dispersion and compatibility with other materials, such as polymers. bibliotekanauki.plresearchgate.net For instance, fatty acids like lauric acid and oleic acid have been used to create a hydrophobic surface on magnesium dihydroxide particles. bibliotekanauki.pl Silane (B1218182) coupling agents, such as trimethoxy [3-(phenylamino) propyl] silane and vinyl triethoxysilane, have also been employed to enhance dispersion and lipophilicity. bibliotekanauki.pl The addition of a modifier like sodium stearate (B1226849) can lead to a smaller particle size by promoting surface reactions and inhibiting crystal growth, resulting in a higher nucleation rate compared to the growth rate. bibliotekanauki.pl

Templates, both "hard" and "soft," can be used to guide the formation of specific nanostructures. Hard templates, such as nanowire precursors, are typically used to create one-dimensional (1D) nanostructures. rsc.org Soft templates, on the other hand, often involve the use of surfactants or other organic molecules that self-assemble into specific structures, which then direct the growth of the inorganic material. rsc.org

Hydrothermal and solvothermal methods are particularly well-suited for the use of templating agents. rsc.org For example, surfactants like poly(ethylene glycol) (PEG) and amines such as ethylenediamine (en), diaminohexane, and pyridine have been used as molecular ligating templating agents. rsc.org These molecules can form complexes with magnesium ions, influencing the dissolution-recrystallization process and promoting the formation of specific nanostructures. rsc.org For instance, the use of monoethanolamine (MEA), diethanolamine (B148213) (DEA), or triethanolamine (B1662121) (TEA) in an ammonia-hydrothermal method can lead to the formation of hexagonal nanoplates. rsc.org

The table below provides examples of surface modifiers and templates used in the synthesis of nanostructured magnesium dihydroxide and their effects.

| Agent Type | Specific Agent | Effect on Nanostructure | Reference |

|---|---|---|---|

| Surface Modifier | Lauric Acid | Improved compatibility with polymers | bibliotekanauki.pl |

| Surface Modifier | Oleic Acid | Prepared hydrophobic and well-dispersed Mg(OH)₂ | bibliotekanauki.pl |

| Surface Modifier | Trimethoxy [3-(phenylamino) propyl] silane | Significantly improved dispersion and lipophilicity | bibliotekanauki.pl |

| Surface Modifier | Sodium Stearate | Reduced particle size (D50=2.66µm) | bibliotekanauki.pl |

| Template (Surfactant) | Poly(ethylene glycol) (PEG) | Acts as a template or growth inhibitor | rsc.org |

| Template (Ligating Amine) | Ethylenediamine (en) | Tailors crystal growth to different morphologies | rsc.org |

| Template (Ethanolic Amine) | Monoethanolamine (MEA) | Promoted formation of hexagonal nanoplates | rsc.org |

| Template (Ethanolic Amine) | Diethanolamine (DEA) | Promoted formation of hexagonal nanoplates | rsc.org |

| Template (Ethanolic Amine) | Triethanolamine (TEA) | Promoted formation of hexagonal nanoplates | rsc.org |

Mechanistic Insights into Magnesium Dihydroxide Crystallization and Growth

Fundamental Nucleation and Growth Processes

The initial stages of magnesium dihydroxide formation involve the nucleation of new crystalline phases from a supersaturated solution, followed by the growth of these nuclei into larger crystals. These processes are influenced by a series of interconnected chemical and physical phenomena.

Dissolution–Precipitation Mechanisms in Formation

The formation of magnesium dihydroxide crystals often proceeds via a dissolution-precipitation mechanism, particularly in hydrothermal synthesis methods. researchgate.netrsc.org This process involves the initial dissolution of a magnesium precursor, such as magnesium oxide (MgO), which then releases Mg²⁺ ions into the solution. nih.govacs.org These ions subsequently react with hydroxide (B78521) ions (OH⁻) to precipitate magnesium dihydroxide. acs.org

The hydration of MgO, for instance, can occur through two main pathways. One pathway involves surface hydration where ≡MgOH⁺ complexes form on the MgO surface, leading to the direct precipitation of brucite (the mineral form of magnesium dihydroxide) on the reacting grain. The second pathway is based on the dissolution of MgO to release free Mg²⁺ and OH⁻ ions into the aqueous solution, from which brucite homogeneously nucleates. acs.org The dominant pathway is largely controlled by the pH of the solution. acs.org Studies have shown that a dissolution-recrystallization process can lead to a more uniform particle size distribution over time. nih.govmdpi.comnih.gov For example, a hydrothermal reaction can show a decrease in smaller particles (0.20.4 μm) and an increase in larger particles (0.40.6 μm and >1 μm) after a certain duration, indicating a shift toward uniformity. nih.govmdpi.comnih.gov

Role of Anion Coordination Polyhedron Growth Units (e.g., [Mg(OH)₆]⁴⁻)

The growth of magnesium dihydroxide crystals can be understood through the theoretical model of anion coordination polyhedra of growth units. researchgate.netresearchgate.nettubitak.gov.trtubitak.gov.tr In this model, the fundamental building block for the crystal is the octahedral [Mg(OH)₆]⁴⁻ growth unit. researchgate.netresearchgate.nettubitak.gov.trtubitak.gov.trresearchgate.net In this structure, a central magnesium cation (Mg²⁺) is coordinated by six hydroxide anions (OH⁻). researchgate.netgalleries.comresearchgate.net

The formation of the final magnesium dihydroxide crystal involves the linkage of these octahedral units. researchgate.netresearchgate.net The way these units connect determines the final morphology of the crystals. The most stable configuration, leading to the characteristic layered structure of magnesium dihydroxide, is achieved through the linkage of [Mg(OH)₆]⁴⁻ octahedra in an edge-sharing arrangement. researchgate.net This process involves the initial formation of larger hexagonal units on the same plane, which then connect along the z-axis to form the hexagonal crystal structure. researchgate.nettubitak.gov.trtubitak.gov.tr

Anisotropic Crystal Growth and Preferred Orientation of Planes (e.g., (001), (101))

Magnesium dihydroxide exhibits anisotropic crystal growth, meaning that the growth rates of different crystal faces are not equal. This leads to the development of specific crystal morphologies, such as hexagonal platelets. The preferred orientation of crystal planes, particularly the (001) and (101) planes, is a key factor in determining the final particle shape. nih.govmdpi.com

The relative growth rates of these planes can be influenced by various factors. For instance, the use of surfactants like polyethylene (B3416737) glycol (PEG) can selectively inhibit the growth of the (001) basal plane by adsorbing onto it. researchgate.net This promotes anisotropic growth along the and tubitak.gov.tr directions, resulting in lamellar hexagonal nanostructures. researchgate.net Conversely, enhanced supersaturation can favor edgewise growth along the (101) and (110) crystallographic planes. researchgate.net The intensity ratio of the X-ray diffraction peaks corresponding to the (001) and (101) planes (I₀₀₁/I₁₀₁) is often used to characterize the degree of preferred orientation and can be adjusted by controlling hydrothermal process conditions. nih.govmdpi.comnih.gov A higher I₀₀₁/I₁₀₁ ratio indicates a more pronounced growth of the (001) plane. nih.govmdpi.comnih.gov

Parametric Influences on Crystal Morphology and Size Evolution

The morphology and size of magnesium dihydroxide crystals are not solely determined by the fundamental growth mechanisms but are also heavily influenced by various reaction parameters. Careful control of these parameters is essential for synthesizing materials with desired characteristics.

Effect of Supersaturation Levels and Hydroxyl Ion Release Rates

Supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility, is a critical driving force for both nucleation and crystal growth. nih.govacs.orghep.com.cn High levels of supersaturation, often caused by a rapid increase in hydroxyl ion concentration, lead to a fast nucleation process, which can result in the formation of agglomerated, small, and poorly defined nuclei. nih.govgoogle.com Controlling the supersaturation level is therefore crucial for managing the balance between nucleation and crystal growth. acs.orghep.com.cn

The rate at which hydroxyl ions (OH⁻) are released into the reaction medium also plays a significant role in determining the distribution and morphology of the resulting magnesium dihydroxide particles. nih.gov A slower, more controlled release of OH⁻ can favor crystal growth over nucleation, leading to larger, more well-defined crystals. For example, using a weak base like ammonia (B1221849) as a precipitating agent results in a lower concentration of hydroxide ions and thus lower supersaturation, which can be beneficial for crystal growth. The choice of precipitating agent, such as sodium hydroxide versus ammonia, directly impacts the hydroxyl ion release rate and consequently the final crystal morphology. nih.gov

Impact of Reaction Temperature and Duration on Crystallite Size

Reaction temperature and duration are key parameters that significantly influence the crystallite size and morphology of magnesium dihydroxide. Generally, increasing the reaction temperature promotes crystal growth, leading to larger and more well-defined crystals. researchgate.netnih.gov For instance, studies have shown that as the hydrothermal temperature increases from 120 °C to 160 °C, the crystallite size of both the (001) and (101) planes increases. nih.govmdpi.com However, there can be an optimal temperature range, beyond which further increases may not lead to significant improvements or could even result in irregular arrangements. researchgate.net

The duration of the reaction, or aging time, also affects the crystal size and distribution. nih.gov Longer reaction times can allow for dissolution and recrystallization processes to occur, leading to a more uniform particle size distribution as smaller particles dissolve and larger ones grow. nih.govmdpi.comnih.gov For example, a 2-hour hydrothermal reaction has been shown to alter the particle size distribution, indicating a shift towards uniformity. nih.govmdpi.comnih.gov

Table 1: Effect of Reaction Temperature on Magnesium Dihydroxide Crystallite Size

| Reaction Temperature (°C) | Crystallite Size (001) Plane (nm) | Crystallite Size (101) Plane (nm) | Average Particle Size (nm) |

| 120 | 32.13 | 32.74 | 32.46 |

| 160 | 34.49 | 34.08 | 34.29 |

| Data sourced from a study on Mg(OH)₂ synthesis via hydrothermal methods. nih.govmdpi.com |

Table 2: Influence of Hydrothermal Reaction Time on Particle Size Distribution

| Hydrothermal Time (hours) | Predominant Particle Size Change |

| 2 | Decrease in 0.2-0.4 µm particles, increase in 0.4-0.6 µm and >1 µm particles |

| Data indicates a shift towards uniformity through dissolution and recrystallization. nih.govmdpi.comnih.gov |

Influence of Precursor Concentration on Crystal Growth

The concentration of precursors, such as magnesium oxide (MgO) or magnesium salts, plays a pivotal role in the crystallization of magnesium hydroxide (Mg(OH)₂). mdpi.com The rate of crystallization and the resulting particle characteristics are highly dependent on the level of supersaturation in the reaction medium. researchgate.netacs.org

However, this relationship is not without limits. While lower concentrations tend to favor the dissolution process, leading to finer particles, higher concentrations promote crystallization and the formation of larger crystals. mdpi.com Yet, excessively high concentrations can create a state of supersaturation that is too high, leading to rapid precipitation that hinders the orderly self-perfection of the crystals. mdpi.com Interestingly, one study found that increasing the MgO concentration from 4% to 6% resulted in almost no change in the characteristic particle and crystallite sizes. mdpi.com This balance is crucial, as the particle size is determined by the relative ratio between the crystal nucleation rate and the growth rate. researchgate.net

Interactive Table 1: Effect of MgO Precursor Concentration on Mg(OH)₂ Crystallite Size Data sourced from a hydrothermal synthesis study. The table allows for sorting and filtering to analyze the relationship between concentration and crystal size.

| Precursor Concentration (MgO) | Crystallite Size of (001) Plane (nm) | Crystallite Size of (101) Plane (nm) | Average Particle Size (nm) |

| 2% | 35.72 | 35.84 | 35.78 |

| 4% | 54.57 | 45.45 | 50.01 |

| 6% | No significant change | No significant change | No significant change |

Regulation of Crystal Growth by Hydrothermal Medium and Additives

The hydrothermal environment itself, along with the introduction of specific additives, provides a powerful means to regulate the crystal growth of magnesium hydroxide. Hydrothermal treatment can mitigate particle agglomeration and progressively improve the morphology and perfection of the crystals. mdpi.com Key conditions such as temperature and reaction time significantly influence the outcome. Higher temperatures facilitate the creation of well-defined crystalline structures by enhancing dissolution and recrystallization, while longer reaction durations lead to larger, more uniformly sized particles. mdpi.com

Additives can be intentionally introduced to further control the crystallization process. Studies have shown that substances like citric acid and monoethanolamine (MEA) can be used to improve the crystallinity and dispersivity of nano-sized Mg(OH)₂. researchgate.netresearchgate.net Other research has explored the use of alkali metal hydroxides, such as NaOH and KCl, as the hydrothermal medium, finding that Na⁺ and K⁺ ions have a significant impact on the dissolution-recrystallization process. researchgate.net Furthermore, additives like zinc stearate (B1226849) and ferric chloride have been shown to act as "guide-crystals," promoting the formation of specific morphologies like magnesium hydroxide whiskers. researchgate.net The choice of solvent can also selectively promote or inhibit the growth of certain crystal facets. rsc.org

Analysis of Agglomeration and De-agglomeration Phenomena in Particle Formation

Agglomeration, the process where particles adhere to each other to form larger clusters, is a common phenomenon in the formation of magnesium hydroxide and can occur at every stage of liquid-phase preparation, including nucleation, growth, washing, and drying. researchgate.netresearchgate.net This process is a primary cause of decreased reactivity and performance in applications like thermochemical energy storage. nih.gov

The mechanisms behind agglomeration are varied, with theories pointing to the formation of crystal bridges, capillary pressure, hydrogen bonds, and chemical bonds between particles. researchgate.netresearchgate.net High supersaturation levels can cause a rapid nucleation process that leads directly to agglomerated particles. The drying process is particularly critical, as the capillary pressure and surface tension of the evaporating liquid can induce significant agglomeration. researchgate.net

Conversely, de-agglomeration is the process of breaking these clusters back into primary particles. Several methods exist to achieve this:

Mechanical Dispersion: This involves using external mechanical energy, such as grinding, ball milling, or mechanical agitation, to break apart agglomerates. hellonmy.com

Ultrasonic Method: High-intensity ultrasonic waves create cavitation in the liquid suspension. hellonmy.com This phenomenon generates localized high temperatures and pressures, producing powerful impact forces and microjets that weaken the surface energy of the particles and effectively prevent them from re-agglomerating. hellonmy.comnih.gov

Chemical Dispersion: This method involves using dispersants, such as surfactants or small molecular weight inorganic electrolytes. hellonmy.com These molecules adsorb onto the particle surfaces, increasing electrostatic repulsion or creating steric hindrance to keep the particles separated. hellonmy.com

Regeneration: For materials where agglomeration occurs during use, immersion in liquid water has been shown to be an effective regeneration step, decomposing the agglomerates and restoring the material's initial reactivity. nih.gov

Interactive Table 2: Overview of Agglomeration and De-agglomeration in Mg(OH)₂ Synthesis This table summarizes the causes of particle agglomeration and the methods used for de-agglomeration. Users can filter by mechanism or method.

| Phenomenon | Mechanism/Method | Description |

| Agglomeration | Crystal Bridge / Chemical Bond | Solid bridges form between particles during precipitation or drying. researchgate.netresearchgate.net |

| Capillary Pressure | Surface tension of the liquid during drying pulls particles together. researchgate.netresearchgate.net | |

| High Supersaturation | Rapid, uncontrolled nucleation leads to the formation of agglomerated nuclei. | |

| De-agglomeration | Mechanical Dispersion | Use of shear force or impact (e.g., milling) to break clusters. hellonmy.com |

| Ultrasonic Cavitation | High-energy sound waves create microjets that separate particles. hellonmy.comnih.gov | |

| Chemical Dispersants | Additives that create repulsive forces (electrostatic/steric) between particles. hellonmy.com | |

| Liquid Immersion | Soaking in a solvent like water can break down agglomerates formed during cycling. nih.gov |

Hydration and Recrystallization Dynamics in Magnesium Dihydroxide Systems

The transformation of magnesium oxide into magnesium hydroxide and the subsequent dynamics of dissolution and recrystallization are fundamental processes that define the material's final properties.

Mechanisms of Magnesium Oxide Hydration and Magnesium Dihydroxide Formation

The hydration of magnesium oxide (MgO) to form magnesium hydroxide (Mg(OH)₂) is a complex, multi-step reaction rather than a simple boundary expansion process. nih.gov It involves a significant volumetric expansion, as the reaction generates a threefold increase in volume. researchgate.net The process is generally understood to occur via dissolution and crystallization. nih.govresearchgate.net

Two primary mechanisms have been proposed to explain the hydration process. researchgate.net The first involves the dissolution of MgO to release Mg²⁺ ions into the aqueous solution, followed by the precipitation of Mg(OH)₂ once the solution becomes supersaturated. researchgate.net The second proposed mechanism is a single-step reaction that occurs directly on the surface of the MgO particles. researchgate.net

Further research suggests the process is a combination of these phenomena. The hydration involves both the dissolution of Mg ions into the surrounding solution and their adsorption onto the MgO surface. researchgate.net A key kinetic barrier is the dissociation of water on the MgO surface, a step that is thought to occur primarily at surface defects, edges, and corner sites where the energy barrier is lower. nih.gov During hydration, some magnesium ions produced by the dissolution of MgO may not diffuse into the solution in time, instead adhering to the magnesium oxide surface and growing in situ. nih.govresearchgate.net This can lead to a coating of the MgO particle, which can inhibit further hydration. nih.gov At a molecular level, the process involves the conversion of isolated hydroxyl groups on the MgO surface into hydrogen-bonded ones, eventually leading to the formation of a monolayer Mg(OH)₂ sheet on the surface. acs.org

Physicochemical Studies of Crystal Dissolution and Recrystallization

The phenomena of crystal dissolution and recrystallization are central to the hydrothermal synthesis and modification of magnesium hydroxide. mdpi.comnih.gov This dynamic process is the primary mechanism through which the system evolves towards greater uniformity and crystalline perfection over time. mdpi.com The hydrothermal modification of Mg(OH)₂ is explicitly described as proceeding via a dissolution-crystallization route. researchgate.net

Physicochemical analysis of samples at different time points during hydrothermal treatment reveals this pattern clearly. mdpi.comnih.gov For example, one study observed that a 2-hour hydrothermal reaction significantly altered the particle size distribution. mdpi.comnih.gov There was a notable decrease in the number of smaller particles (0.2–0.4 μm) and a corresponding increase in larger particles (0.4–0.6 μm), along with the appearance of new particles larger than 1 μm. mdpi.comnih.gov This shift demonstrates that smaller, less stable crystals dissolve and their constituent ions reprecipitate onto larger, more stable crystals, a process known as Ostwald ripening. This leads to a more uniform particle size distribution and more perfectly formed crystals. mdpi.com The growth units in this process are believed to be octahedral Mg(OH)₆⁴⁻ complexes. researchgate.net

Interactive Table 3: Particle Size Distribution Change During Hydrothermal Recrystallization This table illustrates the effect of a 2-hour hydrothermal process on the particle size distribution of Mg(OH)₂, indicating dissolution of smaller particles and growth of larger ones.

| Particle Size Range | Distribution Before Treatment | Distribution After 2h Hydrothermal Treatment | Interpretation |

| 0.2 - 0.4 µm | High | Decreased | Dissolution of smaller particles |

| 0.4 - 0.6 µm | Moderate | Increased | Growth of existing particles |

| > 1.0 µm | Low / None | Appeared | Significant crystal growth/recrystallization |

Computational Chemistry and Theoretical Modeling of Magnesium Dihydroxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of magnesium dihydroxide, from its fundamental electronic characteristics to complex reaction pathways.

DFT calculations are employed to analyze the electronic properties of magnesium dihydroxide, including its band structure, density of states (DOS), and charge density distribution. Studies using DFT with the Perdew-Burke-Ernzerhof (PBE) function have investigated the electronic band structure and density of states for a monolayer of Mg(OH)₂. researchgate.net To gain deeper insight into chemical bonding, the Electron Localization Function (ELF) and Charge Density Difference (CDD) can be computed. researchgate.netnih.gov This analysis helps in understanding the electronic mechanisms of processes like hydration and carbonation. researchgate.netnih.gov

The bonding nature within the crystal structure is a key aspect revealed by these analyses. For related magnesium compounds like magnesium hydride (MgH₂), charge density studies have been used to quantify the ionic and covalent character of bonds. researchgate.nettytlabs.co.jp In MgH₂, it was found that the crystal is stabilized by both ionic and weak covalent bonding. tytlabs.co.jp For magnesium dihydroxide, the analysis of the electronic structure provides a basis for understanding its stability and reactivity.

DFT calculations are essential for determining the stable geometries of Mg(OH)₂ surfaces and for exploring the energetic pathways of reactions, such as thermal decomposition. researchgate.netacs.org The process involves optimizing the geometry of the system to find its minimum energy configuration. youtube.com

A key area of research is the dehydration of Mg(OH)₂, a process of significant interest for thermochemical heat storage. acs.org DFT studies have shown that the (001) basal surface of Mg(OH)₂ is significantly more stable than its edge surfaces, such as (110) and (100). acs.org This finding is critical because the initial stages of dehydration, which involve the formation of water molecules, occur on these surfaces. acs.org

Theoretical calculations have been used to investigate the entire dehydration process, modeling it as a lamellar dehydroxylation where intermediate oxyhydroxide phases form. researchgate.net DFT has been used to calculate the energy barriers for key steps in the dehydration mechanism, such as the migration of hydrogen and hydroxyl defects within the crystal lattice and on the surface. acs.org For instance, the migration of a hydrogen (H) defect and a hydroxyl (OH) defect are critical steps, and their energy barriers dictate the temperature at which dehydration begins. acs.orgacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of material behavior. For magnesium dihydroxide, MD is particularly useful for studying the interface between the solid surface and liquid water.

MD simulations are used to investigate the distribution and structure of water molecules at the Mg(OH)₂-water interface. acs.orgresearchgate.net These simulations reveal how the substrate affects the density profile and orientation of water molecules near the surface. researchgate.netacs.org Studies on the Mg(OH)₂ (001) surface show that while the substrate influences the water density and dipole orientations, there are no specific adsorption sites for water molecules. acs.orgresearchgate.net This indicates that the interaction does not lead to a strongly ordered, immobile layer of water.

Furthermore, these simulations have shown that the interaction between water and the Mg(OH)₂ substrate does not significantly disturb the hydrogen-bonding network between the interfacial water molecules themselves. researchgate.netacs.org This behavior is in contrast to many other hydrophilic materials, where the surface has a more disruptive effect on the structure of adjacent water. acs.org

Beyond static structure, MD simulations provide crucial data on the dynamic behavior of water at the Mg(OH)₂ surface. acs.orgresearchgate.net Key dynamic properties investigated include the residence time of water molecules in the interfacial layer, the lifetime of hydrogen bonds, and the self-diffusion coefficient of water. acs.org

Interestingly, simulations have shown that the Mg(OH)₂ substrate has only a modest effect on these dynamic properties. acs.orgresearchgate.net The self-diffusion coefficient of water near the Mg(OH)₂ surface was found to be of the same order of magnitude as that of bulk water. researchgate.net This suggests that water molecules at the interface remain relatively mobile. The hydrogen bond autocorrelation function between the surface hydroxyl groups and interfacial water molecules can also be calculated to quantify the dynamics of surface-water interactions. acs.org

Ab Initio Theoretical Approaches for Magnesium Hydroxide (B78521) Complexes

Ab initio (or first-principles) methods, which are based on quantum mechanics without reliance on empirical parameters, provide a highly accurate framework for studying magnesium hydroxide complexes. These approaches, including DFT and higher-level methods, are used to investigate fundamental interactions, particularly with water.

Ab initio molecular dynamics (AIMD) combines the accuracy of quantum mechanical calculations for forces with the dynamic simulation of molecular motion. aip.org AIMD has been used to study the hydroxylated Mg(0001)/bulk water interface, which serves as a model for the Mg(OH)₂ surface. aip.org These simulations provide detailed insights into near-surface water orientations, preferred adsorption sites, and hydrogen bonding behavior without the need for pre-defined force fields. aip.org Such studies have even been able to observe spontaneous water-splitting events on the surface on very short timescales. aip.org

First-principles MD simulations have also been extensively used to study the hydration of the Mg²⁺ ion in aqueous solution, which is a fundamental component of the Mg(OH)₂ system. rsc.orgresearchgate.net These studies confirm that the first hydration shell of the magnesium ion consists of six water molecules in a stable octahedral arrangement. researchgate.net By analyzing the electronic structure, it was found that water molecules coordinate with the Mg²⁺ ion through one of their oxygen lone pair orbitals. researchgate.net These fundamental studies of magnesium-water complexes help to build a comprehensive understanding of the behavior of the more complex magnesium dihydroxide-water interface.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shielding)

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of solid-state materials. These theoretical methods are crucial for interpreting experimental data and for identifying unknown phases. For magnesium hydroxide and its related hydrated compounds, the prediction of Nuclear Magnetic Resonance (NMR) chemical shielding is a key area of research, aiding in the characterization of these materials.

Detailed Research Findings

The characterization of magnesium-based compounds, which can form through the exposure of magnesium oxide (MgO) to environmental conditions, often involves identifying various hydrated and hydroxylated species. nih.govnih.gov ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose; however, the assignment of ¹H-NMR spectra for complex magnesium phases can be challenging. nih.govnih.gov

To address this, researchers have combined experimental ¹H magic angle spinning (MAS) NMR spectroscopy with periodic DFT calculations to predict NMR chemical shielding values for a range of magnesium-containing minerals. nih.govnih.govresearchgate.net A key methodology employed is the Gauge-Including Projector Augmented Wave (GIPAW) method within a DFT framework, which has proven effective for calculating NMR parameters in periodic systems. nih.govnih.gov

In a foundational study, the experimental ¹H-MAS-NMR spectra for several well-characterized magnesium minerals, including brucite (Mg(OH)₂), were recorded. nih.gov The experimental chemical shift (δexp) for the hydroxyl proton in Mg(OH)₂ was observed at +0.05 ppm. nih.gov These experimental values were then correlated with the computationally predicted isotropic chemical shielding (σiso calc) values obtained from DFT calculations. nih.govresearchgate.net This process established a linear correlation that allows for the accurate prediction of chemical shifts for other, less-characterized magnesium-containing phases. nih.govnih.gov The correlation can be expressed as:

δpred = (σref calc - σiso calc) / α + δref exp

where δpred is the predicted chemical shift, σiso calc is the calculated isotropic shielding for a given proton environment, and δref exp, σref calc, and α are reference parameters derived from fitting the experimental and computational data for a set of known compounds. nih.gov

This correlation has been used to predict the ¹H-NMR chemical shifts for a variety of magnesium hydroxide, magnesium chloride hydrate (B1144303), and other related phases. nih.govmdpi.com The predicted chemical shifts for Mg hydroxides are typically found in a narrow range between 0.0 and +0.8 ppm. mdpi.com This approach demonstrates the powerful synergy between computational modeling and experimental NMR to refine structural knowledge, particularly for complex hydrated materials where hydrogen positions are difficult to determine solely by diffraction methods. nih.govnih.gov The accuracy of these DFT predictions is critical, with current plane-wave DFT methods achieving an accuracy of about two ppm for ¹H chemical shielding anisotropy (CSA) in crystalline systems. mdpi.com

Predicted NMR Chemical Shielding Data

The following table presents computationally predicted ¹H-NMR isotropic chemical shieldings (σ) and the corresponding predicted chemical shifts (δ) for several magnesium hydroxide and related hydrated compounds, based on DFT calculations. These predictions are instrumental for identifying these phases in complex mixtures. mdpi.comresearchgate.net

| Compound Name | Chemical Formula | Proton Environment | Calculated Isotropic Shielding (σiso calc) (ppm) | Predicted Chemical Shift (δpred) (ppm) |

|---|---|---|---|---|

| Magnesium Dihydroxide (Brucite) | Mg(OH)₂ | OH | 30.7 | 0.0 |

| Magnesium Hydroxide | Mg(OH)₂ | OH | 30.2 | 0.8 |

| Magnesium Chloride Hydrate | MgCl₂·2H₂O | H₂O | 26.7 | 5.5 |

| Magnesium Chloride Hydrate | MgCl₂·4H₂O | H₂O | 27.3 | 4.6 |

| Magnesium Chloride Hydrate | MgCl₂·6H₂O | H₂O | 27.2 | 4.8 |

| Magnesium Perchlorate Hydrate | Mg(ClO₄)₂·2H₂O | H₂O | 28.5 | 3.1 |

| Magnesium Perchlorate Hydrate | Mg(ClO₄)₂·4H₂O | H₂O | 28.6 | 2.9 |

| Hydromagnesite | 4MgCO₃·Mg(OH)₂·4H₂O | OH | 30.3 | 0.6 |

| Hydromagnesite | 4MgCO₃·Mg(OH)₂·4H₂O | H₂O | 26.9 | 5.2 |

| Artinite | MgCO₃·Mg(OH)₂·3H₂O | OH | 29.2 | 2.2 |

| Artinite | MgCO₃·Mg(OH)₂·3H₂O | H₂O | 27.0 | 5.0 |

Advanced Material Science Applications of Magnesium Dihydroxide

Integration in Polymer Composites for Performance Enhancement

Magnesium dihydroxide is increasingly utilized as a functional additive in a variety of polymer composites, where it imparts desirable properties such as flame retardancy and improved mechanical performance.

Application in Thermoplastics (e.g., Polypropylene (B1209903), Engineering Thermoplastics)

Magnesium dihydroxide is a well-regarded flame retardant for thermoplastics like polypropylene (PP) due to its high thermal stability, allowing it to be melt-processed without premature decomposition. lboro.ac.uk Its endothermic decomposition at approximately 340°C releases water, which cools the polymer substrate and dilutes flammable gases. lboro.ac.uk To be effective, high loadings of up to 66% are often necessary, which can impact the rheological and mechanical properties of the resulting composites. lboro.ac.uk

In polypropylene composites, the addition of magnesium dihydroxide has been shown to improve thermal stability and flame retardancy. researchgate.net For instance, studies have demonstrated that incorporating magnesium dihydroxide can shift the maximum weight loss temperature to a higher point, indicating enhanced thermal stability. researchgate.net The morphology of the magnesium dihydroxide particles, such as plate-like or spherical structures, can influence the mechanical properties of the polypropylene composite. lboro.ac.uk For example, a platey structure can orient parallel to the flow direction during injection molding, affecting the final properties of the composite. lboro.ac.uk

The use of magnesium dihydroxide extends to engineering thermoplastics as well. For example, in flexible thermoplastic polyolefins (FTO), which are blends of polypropylene and elastomers, magnesium dihydroxide is added to improve flame retardancy. windows.net The concentration of magnesium dihydroxide significantly impacts the flexural modulus of these composites, with higher filler loading leading to increased stiffness. windows.net However, high loadings can also negatively affect the mechanical and visco-elastic properties of the composites. windows.net

Table 1: Effect of Magnesium Dihydroxide (MDH) on the Mechanical Properties of Flexible Thermoplastic Polyolefin (FTO) Composites

| Filler Loading (wt.%) | Flexural Modulus (MPa) | Tensile Yield Stress (MPa) |

| 0 | ~150 | ~10 |

| 40 | ~400 | ~12 |

| 55 | ~800 | ~14 |

Note: Data is approximated from graphical representations in the source material and serves for illustrative purposes. windows.net

Utilization in Elastomers and Silicone Rubber Formulations

Magnesium dihydroxide is also a valuable additive in elastomers and silicone rubber formulations, primarily for its flame-retardant properties. starplas.com.trmdpi.com In silicone rubber, magnesium dihydroxide helps to form a protective char layer upon combustion, which inhibits the entry of oxygen and heat. mdpi.com The magnesium oxide (MgO) formed during its decomposition is a refractory material that enhances the flame resistance of the polymer. mdpi.com

The compatibility between magnesium dihydroxide and the silicone rubber matrix can be a challenge, as poor dispersion can negatively affect the mechanical and extrusion properties of the final product. mdpi.com To address this, various surface treatments and modifications are employed to improve compatibility.

In a study on room-temperature vulcanized silicone rubber for cable coatings, the addition of magnesium dihydroxide in combination with other flame retardants significantly improved the flame-retardant performance. mdpi.com The time to ignition increased, while the peak heat release rate and total heat release were substantially reduced. mdpi.com

Table 2: Flame Retardant Properties of Silicone Rubber with and without Magnesium Dihydroxide (Mg(OH)₂) and Melamine Diphenoxy Phosphate (B84403) (MDP)

| Sample | Time to Ignition (s) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |

| Silicone Rubber (no flame retardant) | 35 | 219.54 | 10.9 |

| Silicone Rubber + 30 parts Mg(OH)₂:MDP (2:1) | 51 | 154.68 | 3.39 |

Source: Data extracted from a study on silicone rubber flame retardant cable material. mdpi.com

Enhancement of Interfacial Adhesion and Dispersion in Composite Matrices

The performance of polymer composites is highly dependent on the interfacial adhesion between the filler particles and the polymer matrix. nih.gov Due to its inorganic and hydrophilic nature, magnesium dihydroxide often exhibits poor compatibility and dispersion in hydrophobic polymer matrices. psmgso4.commeixi-mgo.com This can lead to particle agglomeration, which creates defects and compromises the mechanical properties of the composite. nih.gov

To overcome this, various strategies are employed to enhance interfacial adhesion and dispersion. Surface modification of magnesium dihydroxide particles is a common approach. psmgso4.com Coating the particles with agents like stearic acid can render the surface more hydrophobic, improving its compatibility with polymers like polyesters. mdpi.com This improved adhesion allows for better stress transfer from the polymer matrix to the filler particles, resulting in enhanced mechanical properties. nih.gov

The morphology and particle size of magnesium dihydroxide also play a crucial role in its dispersion and the resulting composite properties. nih.gov Nanoparticles, with their high surface area, can offer improved performance but are also more prone to agglomeration. iranjme.ir Therefore, controlling the synthesis process to produce particles with a specific morphology and size distribution is critical for optimizing the performance of the composite material. nih.gov Research has shown that the flexural strength and modulus of a polymer-based nanocomposite can be significantly increased with a small weight percentage of silica/magnesium hydroxide (B78521) composite nanoparticles, but higher concentrations can lead to a decrease in strength due to nanoparticle aggregation. iranjme.ir

Role as a Precursor Material for Magnesium Oxide Production

Magnesium dihydroxide is a primary and essential precursor for the industrial production of magnesium oxide (MgO), a material with a wide range of applications, including as a refractory material and a poor electrical conductor but excellent thermal conductor. wikipedia.orgierwater.com

Thermal Decomposition (Calcination) Processes to Yield Magnesium Oxide

The conversion of magnesium dihydroxide to magnesium oxide is achieved through a process called thermal decomposition or calcination. researchgate.netresearchgate.net When heated, magnesium dihydroxide decomposes in a single step, releasing water vapor and leaving behind solid magnesium oxide. researchgate.net This endothermic reaction typically begins around 340-350°C and can proceed to completion at temperatures up to 600°C. lboro.ac.ukmdpi.comresearchgate.net

Mg(OH)₂ → MgO + H₂O wikipedia.org

The temperature and duration of the calcination process are critical parameters that influence the properties of the resulting magnesium oxide. researchgate.net For instance, complete decomposition can be achieved at 550°C for 10 minutes. researchgate.net

Influence of Magnesium Dihydroxide Microstructure on Resulting Magnesium Oxide Properties

The microstructure of the initial magnesium dihydroxide, including its particle size, morphology, and crystallinity, has a profound influence on the properties of the magnesium oxide produced upon calcination. researchgate.netdatapdf.com The resulting MgO often retains a memory of the precursor's structure, a phenomenon known as pseudomorphism.

For example, the calcination of lamellar (plate-like) magnesium dihydroxide nanoparticles can yield polyhedral magnesium oxide nanoparticles with sizes ranging from 30 to 70 nm. datapdf.com Similarly, the thermal decomposition of spherical-like magnesium dihydroxide particles can result in plate-like magnesium oxide particles as the calcination temperature increases from 400 to 600°C. researchgate.net

The porosity and surface area of the final magnesium oxide are also directly linked to the precursor's characteristics and the decomposition conditions. ierwater.com The decomposition of magnesium hydroxide can lead to the formation of porous magnesium oxide with a high surface area. researchgate.net This is because the removal of water molecules creates voids within the solid structure. The final crystallite size of the magnesium oxide is also dependent on these factors. rsc.org For instance, the decomposition of a synthetic Mg(OH)₂ powder can result in MgO crystallites of around 75 Å. rsc.org This control over the microstructure of magnesium oxide is crucial for its performance in various applications, such as catalysis and toxic waste remediation. datapdf.com

Specialty Applications in Industrial and Environmental Engineering

Magnesium dihydroxide, in its various forms including the dihydrate, presents a versatile and environmentally benign alternative to conventional chemicals in a range of industrial and environmental engineering applications. Its unique chemical properties are leveraged for byproduct treatment in combustion processes, enhancing efficiency in pulp bleaching, modifying ceramic glaze characteristics, and engineering advanced materials with specialized surface properties.

Use as a Fuel Additive for Combustion Byproduct Treatment

Magnesium dihydroxide is utilized as a fuel additive, primarily to mitigate the corrosive and polluting effects of sulfur and vanadium compounds present in heavy fuel oils and crude oil. nexizo.airesearchgate.net When these fuels are burned, they release sulfur oxides (SOx) and vanadium pentoxide, which can lead to the formation of acid rain and cause high-temperature corrosion in boilers, gas turbines, and diesel engines. researchgate.netceramicartsdaily.org